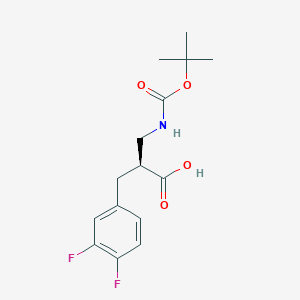
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one is an organic compound that features a pyridinone core substituted with an aminophenyl group and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group. This is followed by a substitution reaction with 4-aminophenylboronic acid under Suzuki coupling conditions to form the desired product. The reaction conditions often involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Various electrophiles, bases like sodium hydride (NaH), and solvents such as DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 5-(4-aminophenyl)-3-amino-1H-pyridin-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Quinone derivatives of the aminophenyl group.
科学研究应用
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of 5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The aminophenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function .
相似化合物的比较
Similar Compounds
5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds also feature an aminophenyl group and are known for their antimicrobial properties.
5-Amino-pyrazoles: These compounds are similar in structure and are used in various organic synthesis applications.
Uniqueness
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one is unique due to the combination of its nitro and aminophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
64606-10-6 |
|---|---|
分子式 |
C11H9N3O3 |
分子量 |
231.21 g/mol |
IUPAC 名称 |
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9N3O3/c12-9-3-1-7(2-4-9)8-5-10(14(16)17)11(15)13-6-8/h1-6H,12H2,(H,13,15) |
InChI 键 |
QRLOYQFKXBLOAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CNC(=O)C(=C2)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


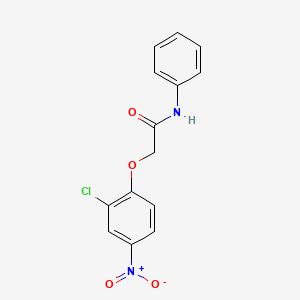
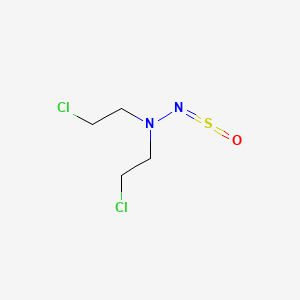
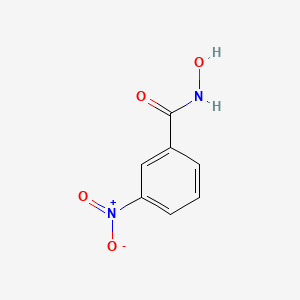
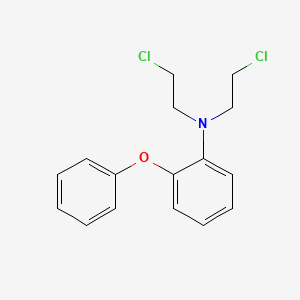

![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)
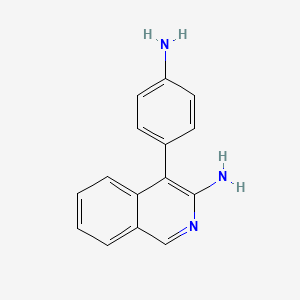

![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
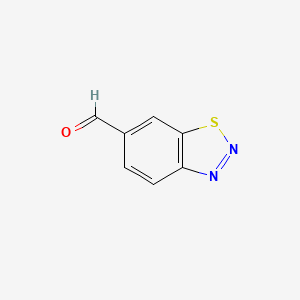
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
![Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)
